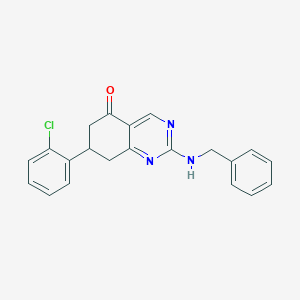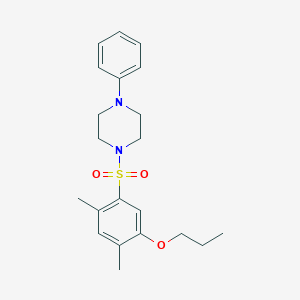![molecular formula C19H23NO5S B15109638 4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid](/img/structure/B15109638.png)
4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethoxy group, a methyl group, and a propan-2-yl group attached to a benzenesulfonamido moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzenesulfonamido Intermediate: The initial step involves the sulfonation of a suitable aromatic precursor to introduce the benzenesulfonamido group. This can be achieved using reagents such as chlorosulfonic acid or sulfur trioxide.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction using an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Methylation and Isopropylation: The methyl and propan-2-yl groups can be introduced through Friedel-Crafts alkylation reactions using methyl chloride and isopropyl chloride, respectively, in the presence of a Lewis acid catalyst like aluminum chloride.
Final Coupling: The final step involves coupling the benzenesulfonamido intermediate with a benzoic acid derivative under suitable conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
類似化合物との比較
Similar Compounds
2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid: Similar structure but with a piperazinyl group instead of a benzenesulfonamido group.
Ethyl 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoate: An ester derivative with similar functional groups.
Uniqueness
4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C19H23NO5S |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
4-[(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C19H23NO5S/c1-5-25-17-10-13(4)16(12(2)3)11-18(17)26(23,24)20-15-8-6-14(7-9-15)19(21)22/h6-12,20H,5H2,1-4H3,(H,21,22) |
InChIキー |
JTGODPHQDSYQAP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-chloro-5-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B15109556.png)
![1-[3-(3,4-dimethoxyphenyl)-1-hydroxy-11-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one](/img/structure/B15109558.png)


![N-[(2Z)-3-hexyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15109570.png)
![[3-(4-Methylphenyl)phenyl]methanamine](/img/structure/B15109577.png)
![N-(4-chlorophenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B15109585.png)
![N-cyclohexyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15109595.png)
![N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide](/img/structure/B15109602.png)
![6-(4-benzylpiperazin-1-yl)-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15109610.png)
![(4E)-5-(furan-2-yl)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B15109620.png)
![5-[3-(2H-1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B15109622.png)
![3-(4-Methylphenyl)-7-(3-pyridyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,3-e]py rimidine](/img/structure/B15109628.png)
![2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B15109630.png)
